tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound features a tert-butyl ester group, a piperidine ring, and an isoindoline structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate involves multiple steps:
Preparation of tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This intermediate is synthesized by reacting 2,6-dioxopiperidine with tert-butyl chloroformate under anhydrous conditions.
Formation of the isoindoline derivative: The isoindoline structure is introduced by reacting phthalic anhydride with an appropriate amine.
Coupling reaction: The final step involves coupling the tert-butyl 2,6-dioxopiperidin-3-ylcarbamate with the isoindoline derivative using a propargyl ether linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
tert-Butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate .
- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate .
- tert-Butyl (8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamate .
Uniqueness
tert-Butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H25N3O7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H25N3O7/c1-23(2,3)33-22(31)24-11-13-32-12-5-7-14-6-4-8-15-18(14)21(30)26(20(15)29)16-9-10-17(27)25-19(16)28/h4,6,8,16H,9-13H2,1-3H3,(H,24,31)(H,25,27,28) |
InChI Key |
WIWPRLPQFFRKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC#CC1=C2C(=CC=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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